OM173-alphaA

Übersicht

Beschreibung

OM173-alphaA is a potent, selective DNA (cytosine-5)-methyltransferase 3B (DNMT3B) inhibitor with an IC50 of 500nM. It also acts as a Farnesyltransferase (FTase) inhibitor with an IC50 of 3.2μM . It is an antibiotic and antimycoplasmal agent . It is also referred to as Nanaomycin A methyl ester .

Molecular Structure Analysis

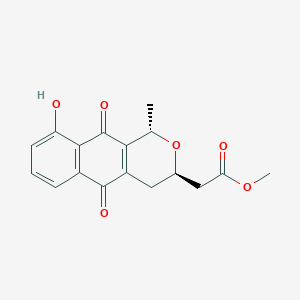

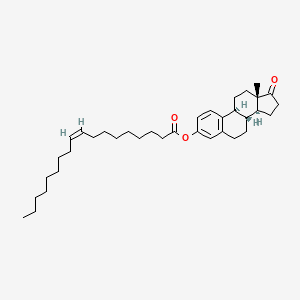

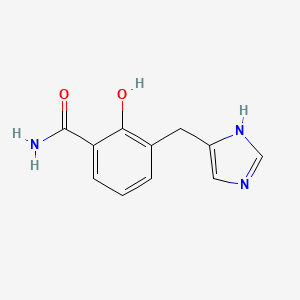

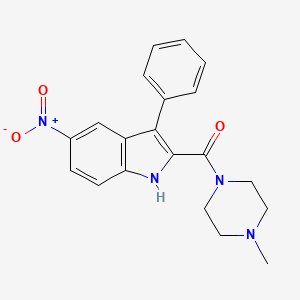

The molecular weight of OM173-alphaA is 316.3 Da . Its molecular formula is C17H16O6 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

OM173-alphaA is a solid substance . It is soluble in DMSO and in ethanol .Wissenschaftliche Forschungsanwendungen

DNMT3B Inhibition

Scientific Field

Summary of Application

OM173-alphaA is a potent and selective DNA (cytosine-5)-methyltransferase 3B (DNMT3B) inhibitor . It plays a crucial role in the field of epigenetics, where it is used to inhibit DNMT3B, an enzyme that adds a methyl group to the DNA molecule, affecting gene expression .

Methods of Application

The compound is often dissolved in DMSO or ethanol and applied to cell cultures for in vitro studies . The specific concentration and duration of treatment can vary depending on the experimental design.

Results or Outcomes

The inhibition of DNMT3B by OM173-alphaA can lead to changes in gene expression, which can have various effects on cellular processes. However, specific results or quantitative data are not readily available .

FTase Inhibition

Scientific Field

Molecular Biology and Oncology

Summary of Application

OM173-alphaA is also a Farnesyltransferase (FTase) inhibitor . FTase is an enzyme that plays a key role in protein prenylation, a process critical for the proper localization and function of certain proteins within the cell .

Methods of Application

Similar to its use as a DNMT3B inhibitor, OM173-alphaA is typically dissolved in DMSO or ethanol and applied to cell cultures in in vitro studies . The specific experimental procedures can vary based on the research objectives.

Results or Outcomes

By inhibiting FTase, OM173-alphaA can disrupt the normal function of proteins that require prenylation, potentially influencing a variety of cellular processes . Specific results or quantitative data are not readily available .

Antibiotic Activity

Scientific Field

Summary of Application

OM173-alphaA has been described as an antibiotic agent . This suggests that it may have applications in the field of microbiology, particularly in the study or treatment of bacterial infections.

Methods of Application

The specific methods of application for this use are not readily available. However, in general, antibiotics can be applied to bacterial cultures or used in animal models to study their effects on bacterial growth and survival.

Results or Outcomes

The specific outcomes of using OM173-alphaA as an antibiotic are not readily available .

Antimycoplasmal Activity

Summary of Application

OM173-alphaA has been described as an antimycoplasmal agent . This suggests that it may be used in the study or treatment of infections caused by Mycoplasma, a genus of bacteria that lack a cell wall and are often resistant to many common antibiotics.

Methods of Application

The specific methods of application for this use are not readily available. However, antimycoplasmal agents are typically tested using in vitro cultures of Mycoplasma.

Results or Outcomes

The specific outcomes of using OM173-alphaA as an antimycoplasmal agent are not readily available .

Cancer Treatment

Scientific Field

Summary of Application

OM173-alphaA, as a potent and selective DNMT3B inhibitor, has been studied for its potential use in cancer treatment . By inhibiting DNMT3B, an enzyme that adds a methyl group to the DNA molecule, it can affect gene expression and potentially influence the growth and proliferation of cancer cells .

Methods of Application

The compound is typically used in in vitro studies involving cancer cell lines. The specific methods of application can vary based on the research objectives and the type of cancer being studied.

Results or Outcomes

The specific outcomes of using OM173-alphaA in cancer treatment are not readily available . However, it is suggested that the inhibition of DNMT3B can lead to changes in gene expression that may have various effects on cellular processes, potentially influencing the growth and proliferation of cancer cells .

Gene Therapy

Scientific Field

Summary of Application

While specific studies involving OM173-alphaA in gene therapy are not readily available, its role as a DNMT3B inhibitor suggests potential applications in this field . DNMT3B is involved in the addition of methyl groups to DNA, a process that can affect gene expression. Therefore, inhibiting this enzyme could potentially be used to alter gene expression in a therapeutic context .

Methods of Application

The specific methods of application for this use are not readily available. However, in general, gene therapy involves the introduction of genetic material into cells to compensate for abnormal genes or to make a beneficial protein.

Results or Outcomes

The specific outcomes of using OM173-alphaA in gene therapy are not readily available .

Drug Delivery

Scientific Field

Summary of Application

While specific studies involving OM173-alphaA in drug delivery are not readily available, its molecular structure and properties suggest potential applications in this field . For instance, it could potentially be used in the development of dendrimer-based drug delivery systems, which are highly branched, tree-like molecules that can encapsulate a wide range of drugs and deliver them to specific targets in the body .

Methods of Application

The specific methods of application for this use are not readily available. However, in general, drug delivery systems involve the encapsulation of drugs in carrier molecules, which are then administered to the patient.

Results or Outcomes

The specific outcomes of using OM173-alphaA in drug delivery are not readily available .

Eigenschaften

IUPAC Name |

methyl 2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-8-14-11(6-9(23-8)7-13(19)22-2)16(20)10-4-3-5-12(18)15(10)17(14)21/h3-5,8-9,18H,6-7H2,1-2H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEUWIKCSICJBO-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=C(C[C@@H](O1)CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

OM173-alphaA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Phenyl-1-[5-(pyridin-2-yl)-1,3-oxazol-2-yl]heptan-1-one](/img/structure/B1677196.png)

![2-Methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one](/img/structure/B1677218.png)